

Spectroscopic Identification of Sodium D-Ascorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth overview of the spectroscopic properties of sodium D-ascorbate, a key antioxidant and stereoisomer of the more common sodium L-ascorbate (Vitamin C). Understanding these properties is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.

Introduction

Sodium D-ascorbate, the sodium salt of D-ascorbic acid, shares the same molecular formula and connectivity as its L-enantiomer. Consequently, their spectroscopic profiles, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are identical. The primary distinguishing characteristic between these enantiomers is their optical activity, which is equal in magnitude but opposite in direction. This guide presents the key spectroscopic data for sodium ascorbate, which is applicable to the D-enantiomer, with a specific section on optical rotation for chiral differentiation.

Spectroscopic Properties

The following sections detail the characteristic spectroscopic data for sodium ascorbate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solutions, sodium ascorbate exhibits a strong absorption maximum in the UV region, which is attributable to the $\pi \to \pi^*$ transition of the enolate system.[1] This property is



concentration-dependent and can be utilized for quantitative analysis.

Table 1: UV-Vis Spectroscopic Data for Sodium Ascorbate in Aqueous Solution

Parameter	Value	Reference
Maximum Absorption (λmax)	265 nm	[1]
Molar Absorptivity (ε)	16,500 M ⁻¹ cm ⁻¹	[1]

Infrared (IR) Spectroscopy

The IR spectrum of sodium ascorbate displays characteristic absorption bands corresponding to its various functional groups. The notable absence of the O-H stretching band at position 3 is a key feature that distinguishes it from ascorbic acid.[1]

Table 2: Characteristic IR Absorption Bands for Sodium Ascorbate

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference
3400-3200	O-H stretching	[1]
2950-2850	C-H stretching	[1]
1750	C=O stretching (lactone)	[1]
1650	C=C stretching (enolate)	[1]
1300-1000	C-O stretching	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information for the identification of sodium ascorbate. Spectra are typically recorded in deuterium oxide (D₂O).

Table 3: ¹H NMR Spectroscopic Data for Sodium Ascorbate in D₂O



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
4.85	d	2.1	H4	[1]
4.10	dd	2.1, 8.3	H5	[1]
3.75	m	-	Н6	[1]
3.68	m	-	H6'	[1]

Table 4: 13C NMR Spectroscopic Data for Sodium Ascorbate in D2O

Chemical Shift (δ) ppm	Assignment	Reference
175.3	C1	[1]
156.2	C3	[1]
119.8	C2	[1]
80.5	C4	[1]
76.2	C5	[1]
63.5	C6	[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of sodium ascorbate. The ascorbate anion is the species typically observed.

Table 5: Mass Spectrometric Data for the Ascorbate Anion

Parameter	Value
Molecular Formula	C ₆ H ₇ O ₆ ⁻
Exact Mass	175.0243 m/z



Optical Rotation

The key differentiating feature between sodium D-ascorbate and sodium L-ascorbate is their specific rotation. As enantiomers, they rotate plane-polarized light to an equal extent but in opposite directions. Sodium L-ascorbate is dextrorotatory, exhibiting a positive specific rotation. Therefore, sodium D-ascorbate is expected to be levorotatory, with a negative specific rotation of a similar magnitude.

Table 6: Specific Rotation of Sodium L-Ascorbate

Parameter	Value	Conditions	Reference
Specific Rotation [α]D	+103° to +106°	20°C, 10% w/v aqueous solution	[2]

For sodium D-ascorbate, the expected specific rotation would be approximately -103° to -106° under the same conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of sodium D-ascorbate in deionized water of a known concentration. Perform serial dilutions to obtain a series of standard solutions.
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Measurement: Record the absorbance spectrum of each standard solution and the unknown sample from 200 to 400 nm, using deionized water as a blank.
- Analysis: Determine the λmax and construct a calibration curve of absorbance versus concentration to quantify the sample.

Infrared (IR) Spectroscopy Protocol



- Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of finely ground sodium D-ascorbate with dry KBr powder and pressing the mixture into a transparent disc.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Measurement: Record the IR spectrum of the KBr pellet over the range of 4000 to 400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve a precisely weighed amount of sodium D-ascorbate in deuterium oxide (D₂O).
- Instrumentation: Use a high-resolution NMR spectrometer.
- Measurement: Acquire ¹H and ¹³C NMR spectra.
- Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.

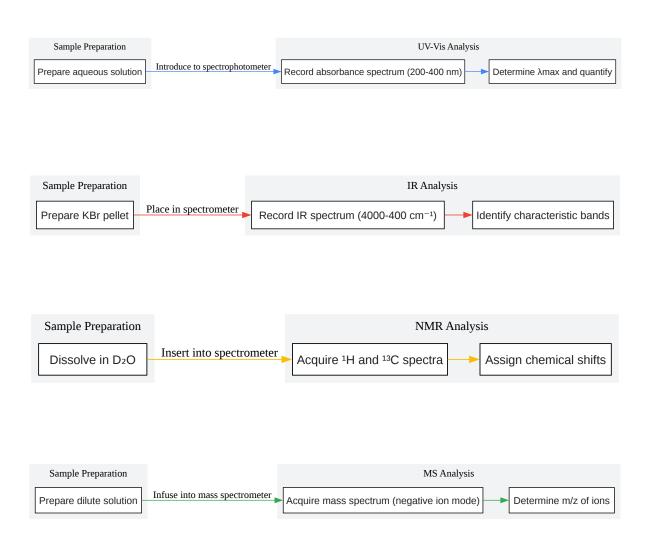
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of sodium D-ascorbate in a suitable solvent, such as a water/methanol mixture.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization ESI).
- Measurement: Acquire the mass spectrum in negative ion mode.
- Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.



Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic identification of sodium D-ascorbate.



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- To cite this document: BenchChem. [Spectroscopic Identification of Sodium D-Ascorbate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15238024#spectroscopic-properties-of-sodium-d-ascorbate-for-identification]

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